molecular formula C9H9FN2O3 B13177244 ({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid

({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid

Cat. No.: B13177244
M. Wt: 212.18 g/mol
InChI Key: WQKNNPYFXGXORF-UHFFFAOYSA-N
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Description

({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid is a chemical compound with the molecular formula C9H9FN2O3 It is known for its unique structure, which includes a fluorophenyl group, an amino group, and a carbonyl group attached to an acetic acid moiety

Properties

Molecular Formula

C9H9FN2O3

Molecular Weight

212.18 g/mol

IUPAC Name

2-[(4-fluorophenyl)carbamoylamino]acetic acid

InChI

InChI=1S/C9H9FN2O3/c10-6-1-3-7(4-2-6)12-9(15)11-5-8(13)14/h1-4H,5H2,(H,13,14)(H2,11,12,15)

InChI Key

WQKNNPYFXGXORF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthesis via Carbamoylation of 4-Fluoroaniline

Step 1: Formation of 4-Fluoroaniline Derivatives

  • Starting from commercially available 4-fluoroaniline, the amino group can be selectively protected if necessary, or directly used for subsequent reactions.
  • Reagents such as phosgene or triphosgene are employed to generate carbamoyl chlorides or isocyanates.

Step 2: Carbamoylation to Form the Urea Linkage

  • The 4-fluoroaniline reacts with carbamoyl chlorides or isocyanates under controlled conditions.
  • Typical reagents include phosgene derivatives or triphosgene in inert solvents like dichloromethane (DCM).
  • Reaction conditions often involve cooling to 0°C to prevent side reactions.

Reaction Example:

4-Fluoroaniline + Triphosgene → 4-Fluorophenyl isocyanate
Followed by:
4-Fluorophenyl isocyanate + amino acid derivative → carbamoyl intermediate

Coupling with Amino Acid Derivatives

  • The carbamoyl intermediate reacts with amino acids (or protected amino acids) such as glycine derivatives.
  • Activation of amino acids with coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitates amide bond formation.
  • The reaction typically occurs in dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

Reaction Example:

Carbamoyl intermediate + Glycine methyl ester + EDCI/HOBt → Amide-linked product

Hydrolysis and Final Purification

  • The methyl ester or protected groups are hydrolyzed under acidic or basic conditions to yield the free amino acid.
  • For example, hydrolysis with aqueous hydrochloric acid at elevated temperatures (around 80°C) can cleave methyl esters.
  • The crude product is purified via recrystallization or chromatography to obtain ({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid .

Representative Reaction Scheme

Step Reaction Reagents & Conditions Purpose
1 4-Fluoroaniline + Triphosgene Triphosgene, DCM, 0°C Formation of isocyanate
2 Isocyanate + Glycine derivative EDCI, HOBt, DMF, room temp Amide bond formation
3 Hydrolysis HCl, reflux Conversion to free amino acid

Notes on Variations and Optimization

  • Protecting groups such as Boc or Fmoc may be used on amino acids to prevent side reactions.
  • Solvent choice influences yield and purity; common solvents include DCM, DMF, and tetrahydrofuran (THF).
  • Reaction temperatures are carefully controlled to prevent polymerization or degradation.

Data Tables and Research Findings

Parameter Details References
Starting materials 4-Fluoroaniline, amino acid derivatives Patent CN107011216A, Literature
Reagents Triphosgene, EDCI, HOBt, TFA, hydrolysis acids Patent CN107011216A, Literature
Reaction conditions 0°C to reflux, inert solvents Patent CN107011216A, Literature
Purification Recrystallization, chromatography Standard organic synthesis practices

Chemical Reactions Analysis

Types of Reactions

({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid":

It is important to note that the search results do not provide direct information on the applications of "({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid" . However, the search results do provide information on the applications of related compounds, including compounds with fluorophenyl groups, amino acids, and carbonyl groups .

Information from Search Results:

  • Fsec-Cl: The fluorinated protecting group 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl chloride (Fsec-Cl) is suitable for O-protection in both solution- and solid-phase synthesis and can be monitored with gel-phase 19F-NMR spectroscopy .
  • Fluorinated protecting groups: 19F-NMR spectroscopy can be used to monitor reactions and determine yield and diastereomeric ratio when using fluorine-containing protecting groups and linkers .
  • Fluorinated amino acids: Novel functionalized amino acids have been designed and synthesized as inhibitors of GABA uptake and assessed for their activities toward mouse GAT subtypes .
  • Arsenic exposure: Research has been done regarding reagents that can ameliorate the effects of arsenic exposure in vivo, which may be translated to human populations for disease prevention . High arsenic exposure is epidemiologically associated with skin, lung, bladder, liver, kidney and pancreatic cancer, and cardiovascular, neuronal, and other diseases .

Potential Applications Based on Functional Groups:
Given the presence of a fluorophenyl group, amino acid, and carbonyl group in the query compound, potential applications may include:

  • Pharmaceuticals: as building blocks for drug design, particularly in neuropathic pain treatments .
  • Protecting Groups: as a protecting group in organic synthesis, similar to Fsec-Cl .
  • Cosmetics: Experimental design techniques are effective tools for research and development of cosmetics and allow for the assessment of the individual and interaction effects of raw materials .
  • Arsenic Damage Amelioration: May have potential as reagents that can ameliorate the effects of arsenic exposure in vivo .

Mechanism of Action

The mechanism of action of ({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the amino and carbonyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid is unique due to its combination of a fluorophenyl group with an amino and carbonyl group attached to an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid, also known as 4-fluorophenyl amino acid derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological effects, synthesis, structure-activity relationships (SAR), and potential therapeutic uses.

Chemical Structure and Properties

The compound has the molecular formula C9H9FN2O3C_9H_9FN_2O_3 and a molecular weight of 212.18 g/mol. Its structure features a 4-fluorophenyl group attached to an amino acid backbone, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of amino acids with fluorinated phenyl groups exhibit significant antimicrobial properties. In particular, one study highlighted the compound's potent bactericidal activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) ranging from 1 to 2 µg/mL . This suggests that the compound could be effective against multidrug-resistant bacterial strains.

Table 1: Antimicrobial Activity of ({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid Derivatives

CompoundMIC (µg/mL)Target Organism
2a1S. aureus
2b8Candida auris
2c16Aspergillus fumigatus

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), with IC50 values indicating significant antiproliferative effects . The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and survival.

Table 2: Anticancer Activity of ({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid Derivatives

CompoundIC50 (µM)Cancer Cell Line
16f5.10MCF-7
16e6.19HepG2
17c10B16F10 (melanoma)

Structure-Activity Relationship (SAR)

The biological activity of ({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid is influenced by various structural modifications. For instance, the presence of the fluorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets . Additionally, modifications in the amino acid side chain can significantly alter the compound's efficacy against specific pathogens or cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study involving a series of thiazole derivatives containing the fluorinated phenyl moiety demonstrated enhanced antimicrobial activity against resistant strains of bacteria and fungi . The findings suggest that these compounds could serve as templates for developing new antibiotics.
  • Cancer Treatment Potential : In vitro studies have shown that derivatives with varying substituents on the fluorinated phenyl group exhibited different levels of cytotoxicity against cancer cells. The most effective compounds were found to induce apoptosis through pathways involving AKT and mTOR signaling .

Q & A

Q. What are the primary synthetic routes for ({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via urea-forming reactions, such as coupling 4-fluorophenyl isocyanate with glycine derivatives. Key steps include:
  • Carbodiimide-mediated coupling : Use EDC/HOBt in anhydrous DMF at 0–5°C to activate the carboxylic acid group of glycine before introducing 4-fluorophenylamine .
  • Enzymatic approaches : Multi-enzyme systems (e.g., nitrilases) can resolve chiral intermediates, as demonstrated for structurally related fluorophenyl glycine derivatives (24-hour reaction at pH 8, 40°C) .
  • Optimization : Monitor pH and temperature to minimize side reactions like hydrolysis of the urea bond.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the urea (–NH–CO–NH–) linkage and fluorophenyl substitution (e.g., ¹H NMR: δ 6.8–7.2 ppm for aromatic protons) .
  • IR Spectroscopy : Detect carbonyl stretches (urea C=O at ~1640–1680 cm⁻¹ and acetic acid C=O at ~1700 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₉H₉FN₂O₃ requires exact mass 212.06 g/mol).
  • X-ray Crystallography : Resolve crystal structure for absolute configuration determination, as applied to analogous fluorophenyl-oxobutanoic acids .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods validate stereochemical outcomes?

  • Methodological Answer :
  • Chiral Catalysts : Use asymmetric catalysis (e.g., palladium complexes) to favor specific enantiomers during urea bond formation.
  • Enzymatic Resolution : Nitrilases or lipases can selectively hydrolyze undesired enantiomers, as shown for (R)-2-amino-2-(4-fluorophenyl)acetic acid synthesis .
  • Validation : Employ chiral HPLC (e.g., Chiralpak® IC column) with UV detection at 254 nm. Compare retention times with enantiopure standards .

Q. What experimental designs are suitable for evaluating the compound’s biological activity, and how can assay variability be minimized?

  • Methodological Answer :
  • In Vitro Assays :
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ determination. Include positive controls (e.g., cisplatin) and triplicate measurements .
  • Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (MIC values).
  • Factorial Design : Use a 2³ factorial matrix (concentration, pH, incubation time) to identify significant variables affecting activity .

Q. How can discrepancies between computational predictions (e.g., DFT) and experimental reactivity data be resolved?

  • Methodological Answer :
  • Validation Steps :

Parameter Adjustment : Refine computational models (e.g., solvent effects in DFT using COSMO-RS) .

Experimental Cross-Check : Repeat synthesis under inert conditions to rule out oxidation/hydrolysis.

Spectroscopic Mapping : Compare calculated IR/NMR spectra (Gaussian) with experimental data to identify mismatches .

Q. What in silico strategies predict the compound’s reactivity in metal coordination or drug-target interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases) or metal ions (e.g., Cu²⁺). Prioritize poses with lowest ΔG values .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for coordination .

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